molecular formula C10H12Br2O B1303707 2,4-Dibromo-3-isopropyl-6-methylbenzenol CAS No. 70454-10-3

2,4-Dibromo-3-isopropyl-6-methylbenzenol

Cat. No. B1303707
CAS RN: 70454-10-3
M. Wt: 308.01 g/mol
InChI Key: RNTABDMPJXRYJI-UHFFFAOYSA-N
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Description

The compound "2,4-Dibromo-3-isopropyl-6-methylbenzenol" is not directly mentioned in the provided papers. However, the papers do discuss various brominated aromatic compounds and their synthesis, which can provide insights into the synthesis and properties of brominated aromatic compounds in general. For instance, the synthesis of 1,2-dibromobenzenes as valuable precursors for organic transformations is discussed, which could be relevant to the synthesis of the compound .

Synthesis Analysis

The synthesis of brominated aromatic compounds can involve regioselective bromination, ortho-metalation, and halogen/metal permutations . For example, the synthesis of 1,2-dibromo-3-iodobenzene and related derivatives is achieved through these methods. While the exact synthesis of "2,4-Dibromo-3-isopropyl-6-methylbenzenol" is not detailed, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be determined by techniques such as single-crystal X-ray diffraction, as seen in the study of nickel(II) dibromide complexes . These structures often exhibit distorted geometries around the metal center. Although the structure of "2,4-Dibromo-3-isopropyl-6-methylbenzenol" is not provided, similar analytical techniques could be used to elucidate its structure.

Chemical Reactions Analysis

The chemical reactions of brominated aromatic compounds can vary widely. For instance, the anionic polymerization and copolymerization of diisopropenylbenzene derivatives have been studied, showing differences in reactivity between double bonds and the potential for branching and crosslinking at higher conversions . These findings could inform the reactivity of "2,4-Dibromo-3-isopropyl-6-methylbenzenol" in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be inferred from spectroscopic methods, such as 19F NMR, which reflects the crowded structures of certain fluorinated derivatives . Electrochemical measurements can also provide insights into the redox properties of these compounds. While the specific properties of "2,4-Dibromo-3-isopropyl-6-methylbenzenol" are not discussed, similar methods could be employed to determine its properties.

Scientific Research Applications

Molecular Modeling and Antiviral Activity

Research into positional isomerism of alcohol-based drugs against SARS-CoV-2 has highlighted the potential antiviral activity of compounds structurally related to 2,4-Dibromo-3-isopropyl-6-methylbenzenol. A study conducted by Palsaniya et al. (2021) explored the efficacy of hydroxy-based drugs, including those with similar structural features, against SARS-CoV-2 protease. The findings indicated that certain isomers could have binding affinities indicative of potential as COVID-19 inhibitors, pointing towards the relevance of such compounds in antiviral drug development (Palsaniya et al., 2021).

Organic Synthesis and Chemical Transformations

Compounds akin to 2,4-Dibromo-3-isopropyl-6-methylbenzenol are crucial intermediates in organic synthesis. Diemer, Leroux, and Colobert (2011) reported on efficient methods for accessing synthetically valuable dibromobenzenes, highlighting their importance as precursors in various organic transformations, including the formation of benzynes. This underscores the utility of such dibrominated compounds in facilitating complex synthetic pathways (Diemer, Leroux, & Colobert, 2011).

Radical-Scavenging Activity

The exploration of marine-derived compounds has unveiled the radical-scavenging potential of highly brominated mono- and bis-phenols. Duan, Li, and Wang (2007) isolated new compounds from the marine red alga Symphyocladia latiuscula, demonstrating potent DPPH radical-scavenging activity. These findings suggest that structurally similar compounds, such as 2,4-Dibromo-3-isopropyl-6-methylbenzenol, could possess antioxidant properties beneficial for pharmaceutical applications (Duan, Li, & Wang, 2007).

Environmental and Corrosion Studies

Research on benzene derivatives has extended into the field of environmental science and corrosion inhibition. Verma, Quraishi, and Singh (2015) investigated the corrosion inhibition properties of 2-aminobenzene-1,3-dicarbonitriles derivatives on mild steel, revealing high efficiency in preventing corrosion. This illustrates the potential of structurally similar compounds in contributing to the development of green corrosion inhibitors, showcasing their significance beyond purely organic or medicinal chemistry (Verma, Quraishi, & Singh, 2015).

Safety And Hazards

2,4-Dibromo-3-isopropyl-6-methylbenzenol is classified as an irritant . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

2,4-dibromo-6-methyl-3-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2O/c1-5(2)8-7(11)4-6(3)10(13)9(8)12/h4-5,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTABDMPJXRYJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1O)Br)C(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377339
Record name 2,4-Dibromo-6-methyl-3-(propan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-3-isopropyl-6-methylbenzenol

CAS RN

70454-10-3
Record name 2,4-Dibromo-6-methyl-3-(propan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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